![molecular formula C22H13N3O3S B2884899 2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 863589-00-8](/img/structure/B2884899.png)
2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound “2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been found to exhibit a range of medicinal and biological properties .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity, and 2-chloro-4-florophenyl sulfonamide (19b), or 5-chlorothiophene-2-sulfonamide (19c) showed potent inhibitory activity with a nanomolar IC50 value .Scientific Research Applications
Phosphoinositide 3-Kinase Inhibitors
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies .
Antifungal Activity
The compound has shown potential as an antifungal agent . Fungal infections are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals. Therefore, the development of new antifungal agents is of great importance .
Antioxidant Evaluation
The compound has been evaluated for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antiviral Study
The compound has shown promising results in antiviral studies . Viral infections are a major cause of disease and death worldwide, and the development of new antiviral drugs is a key area of research .
Synthesis of Novel Derivatives
The compound has been used as a starting point for the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These derivatives have shown a wide range of medicinal and biological properties .
Development of Pain Therapy Drugs
Thiazoles, a core structural motif in this compound, have been involved in the development of pain therapy drugs . Pain is a major symptom in many medical conditions, and managing it is a key challenge in healthcare .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives, which this compound is a part of, have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) .
Mode of Action
It’s known that thiazolo[5,4-b]pyridine derivatives can inhibit pi3k . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in cancer development and progression .
Biochemical Pathways
The inhibition of PI3K can affect several downstream pathways. PI3K is part of the PI3K/AKT/mTOR pathway, which is one of the key signaling pathways that link oncogenes and the extracellular environment to the machinery controlling the cell cycle . Therefore, the inhibition of PI3K can potentially lead to the suppression of these downstream effects, providing a mechanism for its anticancer activity .
Result of Action
The result of the compound’s action would be the inhibition of PI3K, leading to the suppression of the PI3K/AKT/mTOR pathway . This could potentially lead to decreased cell proliferation and increased apoptosis, thereby exerting an anticancer effect .
Future Directions
The PI3Ks signaling pathway plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation, which has been proven to be an important target for tumor-targeted therapy . Therefore, these compounds could potentially be used in the development of new therapeutic agents.
properties
IUPAC Name |
2-oxo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-14-4-1-2-6-18(14)28-22(16)27)24-15-9-7-13(8-10-15)20-25-17-5-3-11-23-21(17)29-20/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJNTTAJBCUGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide |
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